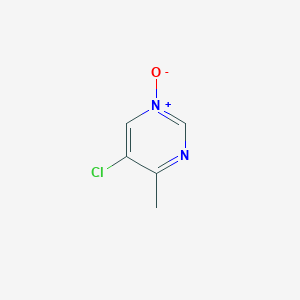
5-Chloro-4-methyl-1-oxidopyrimidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methylpyrimidine 1-oxide is a heterocyclic aromatic compound with the molecular formula C5H5ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 4th position, along with an oxide group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylpyrimidine 1-oxide typically involves the chlorination of 4-methylpyrimidine followed by oxidation. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 5-Chloro-4-methylpyrimidine 1-oxide may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-4-methylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methylpyrimidine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylpyrimidine: Lacks the chlorine and oxide groups, resulting in different chemical properties.
5-Chloropyrimidine: Lacks the methyl and oxide groups, leading to variations in reactivity and applications.
4-Methyl-5-nitropyrimidine: Contains a nitro group instead of an oxide group, affecting its chemical behavior.
Uniqueness: 5-Chloro-4-methylpyrimidine 1-oxide is unique due to the presence of both chlorine and oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
114969-55-0 |
|---|---|
Molekularformel |
C5H5ClN2O |
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
5-chloro-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3 |
InChI-Schlüssel |
ZOXAAIDMKLVDEG-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
Kanonische SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
Synonyme |
Pyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















